molecular formula C27H40O6 B12301255 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate)

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate)

Cat. No.: B12301255
M. Wt: 460.6 g/mol
InChI Key: FNFPHNZQOKBKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) is a synthetic corticosteroid derivative. It is structurally related to hydrocortisone and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific research applications due to its ability to modulate the immune response and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) typically involves multiple steps starting from a suitable steroid precursor. The process includes hydroxylation at specific positions on the steroid backbone, followed by esterification with 3,3-dimethylbutyric acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) is widely used in scientific research due to its pharmacological properties. Some key applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

    Biology: Employed in studies investigating the regulation of gene expression and protein synthesis.

    Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.

    Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The resulting changes in gene expression lead to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, thereby reducing inflammation and modulating the immune response.

Comparison with Similar Compounds

Similar Compounds

    Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different pharmacokinetic properties.

    Dexamethasone: A more potent synthetic corticosteroid with a longer duration of action.

Uniqueness

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. These modifications also contribute to its potent anti-inflammatory and immunosuppressive effects, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate

InChI

InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3

InChI Key

FNFPHNZQOKBKHN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O

Origin of Product

United States

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